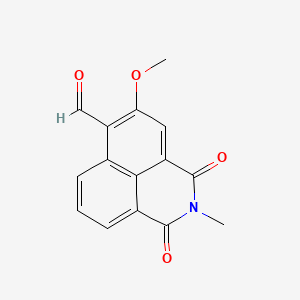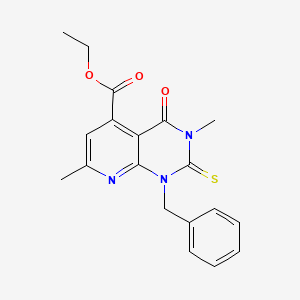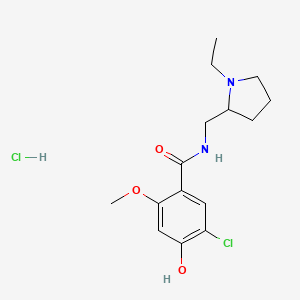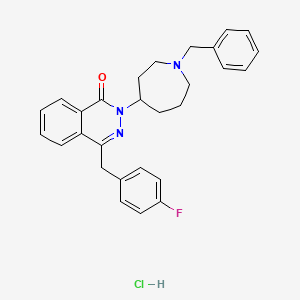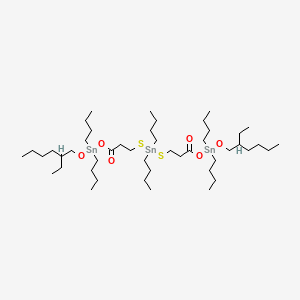
8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is a complex organotin compound with the molecular formula C46H96O6S2Sn3 and a molecular weight of 1165.5 g/mol . This compound is characterized by its unique structure, which includes multiple tin (Sn) atoms, making it a significant subject of study in organometallic chemistry.
Méthodes De Préparation
The synthesis of 8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves several steps. The synthetic route typically includes the reaction of dibutyltin oxide with specific organic ligands under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, temperatures, and solvent use to achieve higher yields and purity.
Analyse Des Réactions Chimiques
8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxides of tin and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced tin species.
Substitution: The compound can undergo substitution reactions where ligands attached to the tin atoms are replaced by other ligands.
Applications De Recherche Scientifique
8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of specialized coatings and materials that require the unique properties imparted by organotin compounds.
Mécanisme D'action
The mechanism of action of 8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic reactions. The pathways involved often include coordination chemistry mechanisms where the tin atoms act as central coordination points for ligands.
Comparaison Avec Des Composés Similaires
Compared to other organotin compounds, 8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is unique due to its multiple tin atoms and complex structure. Similar compounds include:
Dibutyltin oxide: A simpler organotin compound used in similar catalytic applications.
Tributyltin chloride: Known for its use in marine antifouling paints but with significant environmental concerns.
Tetraethyltin: Used in the semiconductor industry for its ability to form thin films.
Propriétés
Numéro CAS |
84787-80-4 |
|---|---|
Formule moléculaire |
C46H96O6S2Sn3 |
Poids moléculaire |
1165.5 g/mol |
Nom IUPAC |
[dibutyl(2-ethylhexoxy)stannyl] 3-[dibutyl-[3-[dibutyl(2-ethylhexoxy)stannyl]oxy-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H17O.6C4H9.2C3H6O2S.3Sn/c2*1-3-5-6-8(4-2)7-9;6*1-3-4-2;2*4-3(5)1-2-6;;;/h2*8H,3-7H2,1-2H3;6*1,3-4H2,2H3;2*6H,1-2H2,(H,4,5);;;/q2*-1;;;;;;;;;3*+2/p-4 |
Clé InChI |
WCTDFLQCXMYEDC-UHFFFAOYSA-J |
SMILES canonique |
CCCCC(CC)CO[Sn](CCCC)(CCCC)OC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)O[Sn](CCCC)(CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




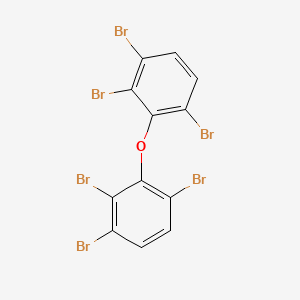
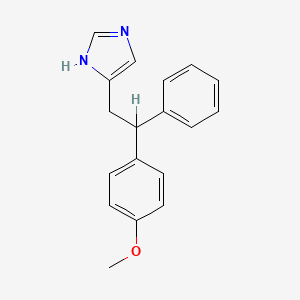
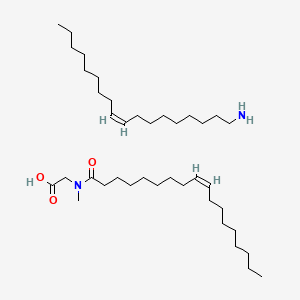
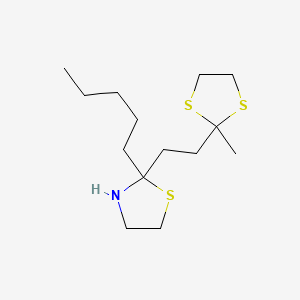
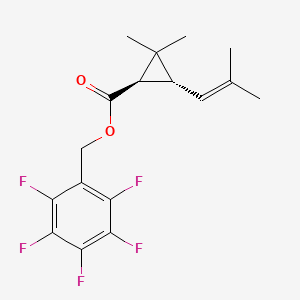
![1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine](/img/structure/B12713561.png)
